9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Description
This compound (CAS 6038-49-9; molecular formula C₁₆H₁₃ClFN₂O) is a tricyclic imidazo[2,1-a]isoindol-5-one derivative first identified as a potent inhibitor of respiratory syncytial virus (RSV) fusion glycoprotein, targeting both A and B strains . Its structure features a 4-chlorophenyl group at the 9b-position and a 4-fluorobenzoyl moiety at the 1-position. Pharmacokinetic studies in rats demonstrated favorable properties, including moderate aqueous solubility and oral bioavailability, making it a lead candidate for antiviral drug development .
Properties
IUPAC Name |
9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c24-17-9-7-16(8-10-17)23-20-4-2-1-3-19(20)22(29)27(23)14-13-26(23)21(28)15-5-11-18(25)12-6-15/h1-12H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLMCSYXJNMKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazoisoindole Core: This step often involves the cyclization of a suitable precursor, such as a substituted phthalimide, with an appropriate amine under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with the imidazoisoindole core.
Addition of the Fluorobenzoyl Group: This step typically involves an acylation reaction, where the imidazoisoindole core is treated with a fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazoisoindole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, 9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one has shown potential as a pharmacophore in drug design. It is being studied for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of 9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Activity :
Pharmacokinetics :
BTA9881: Pyrrolo[3,4-c]pyridine-Based RSV Inhibitor
Structure: 9b-(4-Chlorophenyl)-1-nicotinoyl-1,2,3,9b-tetrahydro-5H-imidazo[1’,2’:1,2]pyrrolo[3,4-c]pyridin-5-one Key Differences:
- Core Modification : Pyrrolo[3,4-c]pyridine fused to imidazo-isoindolone (vs. pure imidazo-isoindolone).
- Substituents: Nicotinoyl group (vs. 4-fluorobenzoyl) .
Activity :
Pharmacokinetics :
Nitrogen-Substituted Analogues (Compound 17)
Structure : 8-Nitrogen-modified imidazo[2,1-a]isoindol-5-one core with 4-chlorophenyl and optimized benzoyl groups.
Key Differences :
Pharmacokinetics :
- Improved aqueous solubility (4-fold increase) and rat oral bioavailability (89%) due to reduced logD .
Deuterated Isotopologue
Structure : 9b-(4-Chlorophenyl)(2,2,3,3-²H₄)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Key Differences :
Properties :
- Increased molecular mass (288.767 vs.
Pharmacokinetic and Pharmacodynamic Insights
- Substituent Effects: Fluorine/chlorine groups enhance target binding (RSV/M5) but may increase lipophilicity. Pyridine/nicotinoyl substituents improve solubility .
- Stereochemistry : (S)-Enantiomers (e.g., ML375, BTA9881 derivatives) show superior activity, emphasizing the need for chiral synthesis .
- Core Modifications : Nitrogen insertion or isotopic substitution balances solubility and metabolic stability .
Biological Activity
The compound 9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one (CAS: 477886-50-3) is part of a new class of heterocyclic compounds that have shown significant biological activity, particularly as antiviral agents against respiratory syncytial virus (RSV). This article aims to provide a comprehensive overview of its biological activities, including antiviral effects, structure-activity relationships (SAR), and potential therapeutic applications.
Research has identified this compound as an effective inhibitor of both A and B strains of RSV. It targets the fusion glycoprotein , which plays a critical role in the viral entry into host cells. The compound's structural modifications have been systematically explored to enhance its efficacy and pharmacokinetic properties.
Structure-Activity Relationship (SAR)
A detailed SAR study revealed that modifications to the phenyl and benzoyl groups significantly influenced the compound's antiviral potency. For instance, the introduction of nitrogen at the 8-position of the tricyclic core resulted in analogues with improved aqueous solubility and protein binding characteristics. Notably, one analogue exhibited an oral bioavailability of 89% in rat models, indicating favorable pharmacokinetics for potential therapeutic use .
Table 1: Summary of SAR Findings
| Modification | Effect on Activity | Observations |
|---|---|---|
| Nitrogen at 8-position | Increased solubility and binding | Enhanced pharmacokinetics |
| Variations in phenyl group | Variable potency against RSV | Substituents impact binding affinity |
| Benzoyl group modifications | Altered activity profiles | Critical for fusion inhibition |
Enzyme Inhibition
In addition to its antiviral properties, related compounds within the same chemical class have demonstrated enzyme inhibitory activities. For example, derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease . Some compounds showed strong inhibitory effects against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and other enzyme-related disorders .
Case Study 1: Antiviral Efficacy Against RSV
In a controlled study, This compound was administered to infected cell cultures. The results indicated a significant reduction in viral load compared to untreated controls. The mechanism was attributed to the compound's ability to inhibit viral fusion processes effectively.
Case Study 2: Enzyme Inhibition Profile
Another study focused on evaluating the enzyme inhibition capabilities of various derivatives. Compounds were tested against AChE and urease with promising results. For instance, specific analogues displayed IC50 values significantly lower than standard inhibitors, indicating their potential as therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for 9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one, and how can yield be maximized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as nitration, chlorination, and N-alkylation, adapted from analogous imidazo-isoindolone derivatives . Key steps include:
- Reagent Optimization : Use catalytic bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 30:70 → 50:50) to isolate intermediates .
- Yield Improvement : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) to minimize by-products .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and fluorobenzoyl carbonyl (δ ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
Q. How can researchers validate the purity of this compound for biological assays?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; purity ≥95% is acceptable .
- Elemental Analysis : Ensure carbon/hydrogen/nitrogen percentages align with theoretical values (e.g., C: 65.2%, H: 3.8%, N: 7.4%) .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed IC₅₀ protocols for kinase inhibition) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by variable cell lines or dosing .
- Mechanistic Validation : Use molecular docking (e.g., AutoDock Vina) to confirm binding interactions with target proteins (e.g., kinases) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME assess logP (~3.5) and solubility (LogS ~-4.5) to prioritize derivatives with improved bioavailability .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to refine binding affinity .
Q. What experimental designs are recommended for studying metabolic stability in vitro?
- Methodological Answer :
- Hepatocyte Incubation : Use cryopreserved human hepatocytes (1 µM compound, 37°C) with LC-MS/MS to quantify parent compound depletion over 60 minutes .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® assays) to identify metabolic liabilities .
Key Methodological Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
